Diphenylmethane-2,2'-diisocyanate
Overview
Description
Diphenylmethane-2,2’-diisocyanate (MDI) is an aromatic diisocyanate . It is primarily used in the production of polyurethane foams, coatings, adhesives, and elastomers. MDI is known for its high reactivity and stability, making it a popular choice in various industrial applications.
Synthesis Analysis
Aromatic polyamidines based on 4,4′-diphenylmethane diisocyanate and bisamides have been synthesized and studied . The one-step reaction of bisamides with diazocyanate according to the [2+2]-cycloaddition mechanism includes a concerted process of the formation of two new σ-bonds in the transition state .
Molecular Structure Analysis
The positions of the isocyanate groups influence their reactivity. In 4,4′-MDI, the two isocyanate groups are equivalent but in 2,4′-MDI the two groups display highly differing reactivities .
Chemical Reactions Analysis
The reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . Therefore, the second part of this overview summarizes the most relevant diisocyanate reactions and provides some insight into their toxicological implications .
Physical And Chemical Properties Analysis
MDI is a white or pale yellow solid with a density of 1.230 g/cm³ . It has a melting point of 40 °C and a boiling point of 314 °C . It reacts with water and has a vapor pressure of 0.000005 mmHg at 20 °C .
Scientific Research Applications
Occupational Health and Safety
- Low Prevalence of Occupational Asthma : A study conducted in a urethane mold plant engineered to minimize MDI exposure found a low prevalence of occupational asthma and antibody-dependent sensitization to MDI. This was attributed to maintaining MDI levels below 0.005 ppm and continuous monitoring of these levels (Bernstein et al., 1993).
Chemical Characterization
- Characterization of Alcohols : Diphenylmethane-4,4’-diisocyanate, a form of MDI, has been utilized in the characterization of alcohols. The preparation, purification, and analysis of urethans derived from this process have been detailed in a study, highlighting its utility in chemical analysis (Summa & Jannke, 1957).
Sensitization and Reactivity
- Sensitization and Cross-Reactivity Patterns : MDI is known for its dermal sensitization properties. A study investigated the sensitization patterns of contact allergy to diisocyanates and corresponding amines, including diphenylmethane-4,4′-diisocyanate and its corresponding amine, diphenylmethane-4,4′-diamine (Hamada et al., 2017).
Production and Synthesis Methods
- Clean Synthesis Methods : Advances in the synthesis of MDI, particularly focusing on clean synthesis methods by the catalytic cleavage of diphenylmethane dicarbamic acid esters, have been reviewed. This highlights the environmental considerations in MDI production (Dong & Gong-ying, 2005).
Industrial and Material Applications
- Polyurethane Production : MDI is a significant material in manufacturing various polyurethane products. Studies have examined its role in the synthesis and properties of polyurethanes, emphasizing its versatility and importance in industrial applications (Raghu et al., 2007).
Health and Safety Considerations
- Asthma Induction : Despite being considered safer than other isocyanates like TDI, MDI can still induce asthma in workers exposed to it. Variations in individual sensitivity to MDI have been observed, indicating the need for careful health monitoring in workplaces where MDI is used (Wang & Wang, 1983).
Safety And Hazards
MDI causes serious eye irritation, is harmful if inhaled, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, causes skin irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABEENURMZTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883107 | |
Record name | 2,2'-Methylenedi(phenyl isocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diphenylmethane-2,2'-diisocyanate | |
CAS RN |
2536-05-2 | |
Record name | 2,2′-MDI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2536-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylmethane-2,2'-diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methylenedi(phenyl isocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenediphenyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLMETHANE-2,2'-DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS00FWT3DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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